molecular formula C23H18ClN7O B2920069 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide CAS No. 1007009-32-6

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide

Cat. No.: B2920069
CAS No.: 1007009-32-6
M. Wt: 443.9
InChI Key: QCGSTHVNRYHMKK-UHFFFAOYSA-N
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Description

N-(1-(1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide is a pyrazolo-pyrimidine derivative characterized by a 4-chlorophenyl group at the pyrazolo[3,4-d]pyrimidine core and a 2-methylbenzamide substituent on the adjacent pyrazole ring. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₂₂H₁₆ClN₇O, with a molecular weight approximating 448.8 g/mol based on structurally analogous compounds .

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O/c1-14-5-3-4-6-18(14)23(32)28-20-11-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)17-9-7-16(24)8-10-17/h3-13H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGSTHVNRYHMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide involves several key steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : Typically, this can be achieved through a condensation reaction between 4-chlorobenzaldehyde and 3-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst.

  • Attachment of the 4-chlorophenyl group: : This step involves electrophilic substitution reactions, often using halogenation reagents.

  • Coupling with 2-methylbenzoyl chloride: : The final step usually involves a coupling reaction under mild conditions to obtain the final compound.

Industrial Production Methods

In industrial settings, these reactions are scaled up using automated synthesisers, with optimised conditions for maximum yield and purity. Solvent choices and reaction temperatures are adjusted to enhance scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Reacts with common oxidizing agents leading to various oxygenated derivatives.

  • Reduction: : Reduced by agents like lithium aluminium hydride, leading to the formation of amine derivatives.

  • Substitution: : Undergoes nucleophilic substitution reactions, especially at the chloro position.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or mCPBA under acidic conditions.

  • Reduction: : Lithium aluminium hydride in anhydrous ether.

  • Substitution: : Sodium azide or potassium cyanide in polar solvents.

Major Products Formed

  • Oxidation: : Hydroxylated and carboxylated products.

  • Reduction: : Amine derivatives.

  • Substitution: : Azido and cyano derivatives.

Scientific Research Applications

Chemistry: : Utilised as an intermediate in the synthesis of complex organic molecules. Biology : Examined for its potential enzyme inhibitory activities. Medicine : Investigated as a potential therapeutic agent due to its anti-inflammatory and anti-cancer properties. Industry : Used as a building block in the production of advanced materials and specialty chemicals.

Mechanism of Action

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide exerts its effects primarily through inhibition of specific enzymes. It interacts with the active sites of these enzymes, blocking substrate access and thereby disrupting normal biological processes.

Comparison with Similar Compounds

Chlorophenyl Position (R₁)

  • 4-Chlorophenyl (Target Compound) : The para-chloro substitution likely enhances π-π stacking with hydrophobic pockets in biological targets compared to the meta-chloro analog (CAS 1005953-45-6) .

Benzamide Substituents (R₂)

  • 2-Methylbenzamide (Target) : The ortho-methyl group may improve metabolic stability by blocking oxidative sites on the benzene ring .
  • 3-Fluorobenzamide (CAS 1006304-71-7) : Fluorine’s electron-withdrawing effect could increase acidity of the amide proton, influencing hydrogen-bonding interactions .
  • 3,4-Dimethoxybenzamide (CAS 1005953-45-6) : Methoxy groups enhance hydrophilicity but may reduce membrane permeability due to increased polarity .

Core Modifications

    Biological Activity

    N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide, a complex pyrazolo-pyrimidine derivative, has garnered attention in recent research due to its promising biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing findings from diverse sources.

    Chemical Structure and Properties

    The compound's molecular structure is characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and a 3-methylpyrazol moiety. Its empirical formula is C19H19ClN6C_{19}H_{19}ClN_6 with a molecular weight of approximately 373.85 g/mol.

    Anticancer Properties

    Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

    • Inhibitory Activity : The compound demonstrated significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be in the range of 0.3–24 µM, indicating potent activity against tumor growth and cell proliferation .
    • Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, leading to apoptosis (programmed cell death) and inhibition of cell migration. This was evidenced by increased DNA fragmentation in treated cells .

    Anti-inflammatory Effects

    The compound also exhibits anti-inflammatory properties:

    • Cytokine Inhibition : In vitro studies indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory pathways .

    Data Tables

    Biological Activity Cell Line IC50 (µM) Mechanism
    AnticancerMCF-70.3Induces apoptosis
    AnticancerA5497.60Inhibits cell migration
    Anti-inflammatoryTHP-1Not specifiedReduces TNF-alpha production

    Case Studies

    • MCF-7 Model Study :
      • In a controlled experiment, treatment with this compound resulted in a significant reduction in cell viability and enhanced apoptotic markers compared to untreated controls.
    • A549 Model Study :
      • Another study focused on A549 lung cancer cells revealed that the compound not only inhibited proliferation but also led to cell cycle arrest at the G0/G1 phase, suggesting its potential use as a therapeutic agent in lung cancer treatment.

    Q & A

    Q. Table 1. Reaction Optimization in Analogous Systems

    StepConditionsYield (%)Reference
    Boc ProtectionBoc₂O, DMAP, Et₃N, DMF, RT88
    Coupling ReactionPd2(dba)3/XPhos, 100°C, 12h70
    DeprotectionTFA/DCM, 30 min, RT>95

    Basic: Which analytical techniques are most effective for structural confirmation?

    Answer:

    • Multinuclear NMR (¹H, ¹³C, HSQC/HMBC): Critical for resolving connectivity. For example, pyrimidine H-4 protons (δ 8.2–8.4 ppm) show coupling with adjacent pyrazole protons .
    • HRMS: Confirms molecular ion ([M+H]+) with <2 ppm error .
    • X-ray Crystallography: Resolves positional isomerism via torsional angles between benzamide and pyrazole rings .

    Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

    Answer:
    Discrepancies often arise from tautomerism or solvent effects. Strategies include:

    • Variable Temperature NMR: Identifies dynamic equilibria (e.g., pyrazole-pyrimidine tautomerism) .
    • DFT Calculations: Predicts chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set .
    • Isotopic Labeling: Confirms proton assignments in complex splitting patterns .

    Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

    Answer:

    • Fragment-Based Design: Replace the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl) to assess steric/electronic effects .
    • Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
    • Molecular Dynamics Simulations: Analyze binding poses in ATP pockets (e.g., using AutoDock Vina) .

    Advanced: How to design experiments to assess off-target effects in kinase inhibition?

    Answer:

    • Cellular Thermal Shift Assay (CETSA): Validates target engagement in cell lysates .
    • ATP-Competition Assays: Test inhibition at physiological ATP levels (1–5 mM) .
    • ABC Transporter Inhibition: Co-administer efflux inhibitors (e.g., verapamil) to evaluate cellular permeability .

    Basic: What are common impurities formed during synthesis, and how are they mitigated?

    Answer:

    • Regioisomeric Byproducts: Formed during pyrazole cyclization. Mitigated via reverse-phase HPLC .
    • Oxidative Degradation: Observed in the benzamide moiety. Add antioxidants (e.g., BHT) during storage .

    Advanced: How to optimize solubility for in vivo studies?

    Answer:

    • Salt Formation: Test hydrochloride or mesylate salts .
    • Nanoparticle Formulation: Use PEG-PLGA carriers (70–100 nm size) to enhance bioavailability .

    Basic: What chromatographic methods are suitable for purity analysis?

    Answer:

    • HPLC: C18 column, gradient elution (ACN/0.1% TFA in H₂O), UV detection at 254 nm .
    • UPLC-MS: Acquity BEH C18, 1.7 µm particles, for high-resolution separation .

    Advanced: How to validate target specificity in complex biological matrices?

    Answer:

    • Chemical Proteomics: Use immobilized compound pull-down assays with LC-MS/MS identification .
    • CRISPR Knockout Models: Confirm activity loss in target gene-KO cell lines .

    Advanced: What computational tools predict metabolic stability?

    Answer:

    • CYP450 Metabolism Prediction: Use StarDrop or Schrödinger’s ADMET Predictor .
    • In Silico Metabolite Identification: Meteor Nexus software identifies likely Phase I/II metabolites .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.